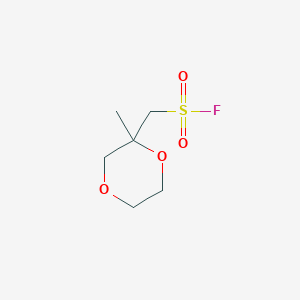

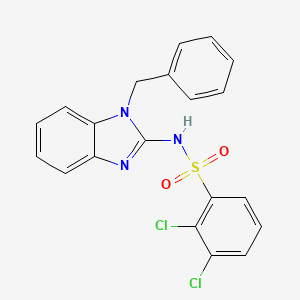

![molecular formula C21H13N3O3S2 B2529461 3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide CAS No. 864939-12-8](/img/structure/B2529461.png)

3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various thiophene derivatives has been explored in the provided papers. In one study, a series of compounds were synthesized by condensing 3-aminothiophene-2-carboxamide with different reagents, including 3,4-dimethoxybenzaldehyde and sodium azide, to produce intermediates that were further reacted to obtain the final target molecules. These molecules were characterized using IR, NMR, Mass, and elemental analysis . Another paper reports the synthesis of novel thiophene derivatives starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which were then reacted with various organic reagents to produce a range of compounds. These compounds were also characterized by IR, NMR, MS spectral data, and elemental analysis .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were confirmed using various spectroscopic techniques. X-ray crystallography provided detailed insights into the molecular conformation, revealing dihedral angles and the presence of intramolecular hydrogen bonds and π-π stacking interactions, which contribute to the crystal packing . Another study also utilized X-ray diffraction to establish the structure of a synthesized compound, highlighting the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of the synthesized thiophene derivatives. However, the initial synthesis steps and the characterization of the compounds suggest that they may undergo typical reactions associated with amides and thiophene rings, such as nucleophilic substitution or electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiophene derivatives were inferred from their structural analysis and biological activity studies. The compounds exhibited significant biological activities, such as antimicrobial, antiarrhythmic, serotonin antagonist, and antianxiety effects, which were evaluated against standard drugs . The thermal stability of one of the compounds was studied using thermogravimetric analysis, and the electronic structures were optimized using computational methods to compare with experimental data . The nonlinear optical properties were also discussed based on the calculated polarizability and hyperpolarizability values .

Applications De Recherche Scientifique

Antimicrobial Evaluation and Molecular Docking Studies

3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and evaluated for antimicrobial properties. These compounds underwent molecular docking studies, demonstrating potential in biological applications related to microbial inhibition (Talupur, Satheesh, & Chandrasekhar, 2021).

Inhibition of Cell Adhesion Molecules

Benzo[b]thiophene-2-carboxamides, closely related to the compound , have been found to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This inhibition decreases the adherence of neutrophils to activated endothelial cells, indicating potential anti-inflammatory applications (Boschelli et al., 1995).

Antimicrobial Screening of Novel Derivatives

Novel derivatives containing benzofuran and benzo[d]thiazole moieties have been synthesized and screened for antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Design and Synthesis for Antibacterial Applications

Research into the design and synthesis of benzothiazolyl-substituted pyrazol-5-ones, closely related to the compound of interest, has revealed promising antibacterial properties. This suggests a potential application in the development of novel antibacterial agents (Palkar et al., 2017).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .

Result of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may have bactericidal or bacteriostatic effects .

Propriétés

IUPAC Name |

3-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O3S2/c22-19(25)18-17(11-5-1-3-7-13(11)27-18)24-20(26)15-9-10-16(28-15)21-23-12-6-2-4-8-14(12)29-21/h1-10H,(H2,22,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMZMLSQWXQQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

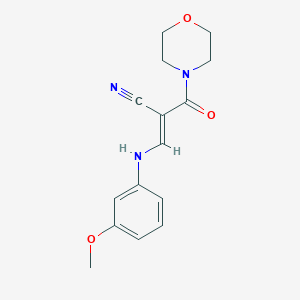

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

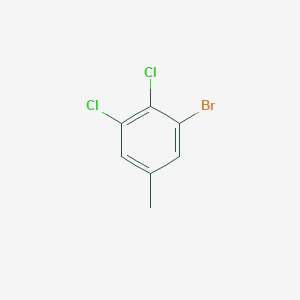

![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)

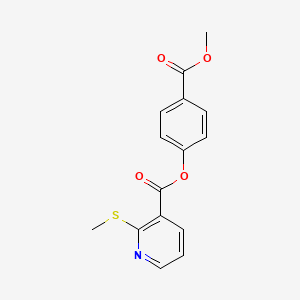

![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)

![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)